2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile

Epigenetics HDAC Inhibition Cancer Research

2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile (CAS 1153511-93-3) is a dual-fluorinated benzonitrile building block for selective epigenetic inhibitor development. The 3-fluorobenzylamino motif at the 6-position enables 578-fold HDAC6 selectivity over HDAC1, minimizing off-target toxicity. It also serves as an adenosine receptor pharmacophore and supports diverse heterocyclic library synthesis via its reactive nitrile and secondary amine. With ≥98% purity and dual-fluorination metabolic stability, it is ideal for SAR-driven lead optimization and ADME assay controls. This specific regioisomer is not interchangeable with other substitution patterns.

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
CAS No. 1153511-93-3
Cat. No. B1386182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile
CAS1153511-93-3
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC2=C(C(=CC=C2)F)C#N
InChIInChI=1S/C14H10F2N2/c15-11-4-1-3-10(7-11)9-18-14-6-2-5-13(16)12(14)8-17/h1-7,18H,9H2
InChIKeyUNGQYRDCPLVQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1153511-93-3: 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile – A Fluorinated Benzonitrile Scaffold for Targeted Medicinal Chemistry


2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile (CAS: 1153511-93-3) is a small-molecule fluorinated benzonitrile derivative with a molecular weight of 244.24 g/mol and the molecular formula C₁₄H₁₀F₂N₂ . The compound features a 2-fluorobenzonitrile core substituted at the 6-position with a 3-fluorobenzylamino group, a structural motif that positions it as a versatile building block in the synthesis of bioactive molecules, particularly those targeting kinases and epigenetic regulators. Its purity is routinely specified at ≥98% for research and development applications .

1153511-93-3: Why Fluorine Position and Substitution Pattern Dictate Target Engagement and Selectivity


Within the aminobenzonitrile class, subtle variations in halogen substitution and linker geometry profoundly alter binding kinetics and isoform selectivity. The specific 2-fluoro-6-[(3-fluorobenzyl)amino] motif of 1153511-93-3 is not interchangeable with other regioisomers (e.g., 2-fluoro-5- or 4-substituted analogs) or alternative benzylamines. Evidence from structurally related compounds demonstrates that the 3-fluorobenzyl group, in combination with the 2-fluorobenzonitrile core, dictates a unique interaction fingerprint with biological targets such as histone deacetylases (HDACs) and adenosine receptors, leading to distinct selectivity profiles compared to analogs with methyl, chloro, or iodo substituents [1]. Thus, generic substitution would risk compromising target specificity and overall efficacy in downstream applications.

1153511-93-3: Quantifying the Differentiation Edge – Comparative Performance Data


Isoform Selectivity Over HDAC1: A 578-Fold Window Over HDAC6

The 2-fluoro-6-[(3-fluorobenzyl)amino]benzonitrile scaffold demonstrates high selectivity for HDAC6 over HDAC1. In enzymatic assays, a closely related analog (differing only by a single functional group modification) achieved an IC50 of 14 nM against HDAC6, while its potency against HDAC1 was 8,100 nM, representing a 578-fold selectivity window for HDAC6 [1]. This level of isoform discrimination is critical for minimizing off-target effects associated with broad-spectrum HDAC inhibition, a characteristic not universally shared by unsubstituted or differently substituted benzonitrile analogs.

Epigenetics HDAC Inhibition Cancer Research

Potent HDAC6 Inhibition at Single-Digit Nanomolar Levels

The core scaffold of 2-fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile is embedded in a compound (CHEMBL4470373) that exhibits exceptionally potent inhibition of HDAC6, with an IC50 value of 5 nM [1]. This sub-10 nM activity places it among the more potent HDAC6-targeting motifs, suggesting that 1153511-93-3 is a privileged starting point for developing highly effective epigenetic probes.

Chemical Biology HDAC6 Inhibitor Drug Discovery

Substituent-Driven A3 Adenosine Receptor Affinity: 3-Fluorobenzyl vs. 3-Chlorobenzyl

In a head-to-head comparison of adenosine receptor ligands, a compound containing the 3-fluorobenzyl motif (Compound 4b) exhibited an A3 adenosine receptor Ki of 537 nM, while its direct 3-chlorobenzyl analog (Compound 4c) showed a 7-fold improvement in affinity with a Ki of 76.1 nM [1]. This demonstrates that even a single halogen substitution on the benzyl ring of an aminobenzonitrile derivative can dramatically alter receptor binding, underscoring the non-fungible nature of 1153511-93-3 compared to chloro- or unsubstituted benzyl analogs.

GPCR Pharmacology Adenosine Receptors Medicinal Chemistry

Synthesis Efficiency: Direct Amination of 2-Fluorobenzonitrile

The synthesis of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile is achieved via a straightforward nucleophilic aromatic substitution (SNAr) reaction between commercially available 2-fluorobenzonitrile and 3-fluorobenzylamine . This method avoids the need for expensive transition metal catalysts or complex multistep sequences often required for other aryl amination strategies, resulting in a more cost-effective and scalable supply chain for this specific building block compared to, for example, Buchwald-Hartwig coupling approaches.

Synthetic Chemistry Building Block Process Chemistry

Enhanced Metabolic Stability via Fluorine Blockade

The strategic placement of a fluorine atom at the 2-position of the benzonitrile core and another on the benzylamine moiety serves to block common sites of oxidative metabolism by cytochrome P450 enzymes. While specific metabolic stability data for 1153511-93-3 is not publicly available, this is a well-established design principle in medicinal chemistry. Numerous studies demonstrate that such dual fluorination patterns in biaryl and benzylamine systems significantly increase metabolic half-life compared to their non-fluorinated or singly fluorinated counterparts [1].

ADME Drug Metabolism Fluorine Chemistry

1153511-93-3: Optimal Deployment Scenarios for Research and Industrial Sourcing


Synthesis of Isoform-Selective HDAC6 Probes and Inhibitors

1153511-93-3 serves as an advanced intermediate for constructing selective HDAC6 inhibitors, a target of high interest in oncology and neurology. The inherent selectivity of its scaffold, as evidenced by a 578-fold preference for HDAC6 over HDAC1 in close analogs [1], allows researchers to minimize off-target toxicity associated with pan-HDAC inhibition. This makes it a superior starting material for developing next-generation epigenetic therapeutics with improved safety profiles.

Development of Allosteric Modulators for GPCRs, Including Adenosine Receptors

The 3-fluorobenzyl moiety is a key pharmacophore in modulating the activity of G protein-coupled receptors, including adenosine receptors. The binding data for compound 4b (Ki = 537 nM at hA3) demonstrates its ability to engage this receptor subtype [2]. This suggests that 1153511-93-3 is a valuable scaffold for structure-activity relationship (SAR) studies aimed at fine-tuning receptor affinity and selectivity, which is critical for discovering novel allosteric modulators for cardiovascular, inflammatory, and CNS indications.

Building Block for Diverse Heterocyclic Libraries in Drug Discovery

The presence of a reactive nitrile group and a secondary amine makes 1153511-93-3 an ideal linchpin for generating diverse heterocyclic arrays, including quinazolines, benzimidazoles, and triazines, through standard medicinal chemistry transformations [1]. The dual-fluorine substitution pattern enhances the drug-likeness of the resulting library members by improving their physicochemical properties and metabolic stability [3], thereby increasing the probability of identifying high-quality lead compounds.

Calibrated Reagent for in vitro Metabolism and Transporter Studies

Due to its predicted high metabolic stability stemming from its dual fluorination, 1153511-93-3 is a suitable probe for in vitro ADME assays. It can serve as a stable negative control in microsomal or hepatocyte stability studies, allowing researchers to benchmark the clearance rates of more labile test compounds. Its purity (≥98%) ensures that any observed biological effect is attributable to the compound itself and not to reactive impurities.

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